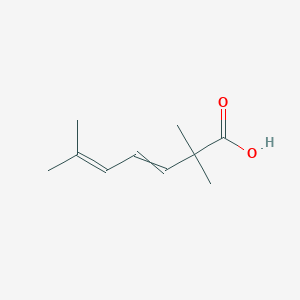

2,2,6-Trimethylhepta-3,5-dienoic acid

Description

2,2,6-Trimethylhepta-3,5-dienoic acid is a branched unsaturated carboxylic acid characterized by a seven-carbon backbone with conjugated double bonds at positions 3 and 5, and methyl substituents at carbons 2 and 4. Its structure confers unique chemical reactivity, particularly in cycloaddition reactions and interactions with biological systems.

Properties

CAS No. |

59211-19-7 |

|---|---|

Molecular Formula |

C10H16O2 |

Molecular Weight |

168.23 g/mol |

IUPAC Name |

2,2,6-trimethylhepta-3,5-dienoic acid |

InChI |

InChI=1S/C10H16O2/c1-8(2)6-5-7-10(3,4)9(11)12/h5-7H,1-4H3,(H,11,12) |

InChI Key |

WDBNPMNWUPNOLQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(=CC=CC(C)(C)C(=O)O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2,6-Trimethylhepta-3,5-dienoic acid typically involves the reaction of suitable precursors under controlled conditions. One common method involves the aldol condensation of acetone with isobutyraldehyde, followed by oxidation and subsequent decarboxylation to yield the desired product.

Industrial Production Methods: In industrial settings, the production of 2,2,6-Trimethylhepta-3,5-dienoic acid may involve large-scale chemical reactors where the reaction conditions such as temperature, pressure, and catalysts are optimized for maximum yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 2,2,6-Trimethylhepta-3,5-dienoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the double bonds into single bonds, yielding saturated derivatives.

Substitution: The carboxylic acid group can participate in nucleophilic substitution reactions, forming esters or amides.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium (Pd) are used.

Substitution: Reagents like alcohols or amines in the presence of acid catalysts can facilitate substitution reactions.

Major Products:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of saturated hydrocarbons.

Substitution: Formation of esters or amides.

Scientific Research Applications

2,2,6-Trimethylhepta-3,5-dienoic acid has diverse applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.

Biology: The compound can be used in the study of metabolic pathways and enzyme interactions.

Medicine: Research into its potential therapeutic effects and its role as a pharmacophore in drug design.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of polymers and resins.

Mechanism of Action

The mechanism by which 2,2,6-Trimethylhepta-3,5-dienoic acid exerts its effects involves its interaction with specific molecular targets. The carboxylic acid group can form hydrogen bonds with enzymes or receptors, influencing their activity. The double bonds in the molecule can participate in electron transfer reactions, affecting redox states and signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Dienoic Acid Derivatives

A key comparison lies in dienoic acids with varying substituents and chain lengths. For example:

| Compound Name | Structure Features | Biological Activity/Application | Reference Activity (vs. Reserpine) |

|---|---|---|---|

| 2,2,6-Trimethylhepta-3,5-dienoic acid | C7 backbone, conjugated dienes, methyl groups | Potential efflux pump inhibitor (EPI)* | Not yet quantified |

| Dienoic acid piperidide derivative (17) | C8 backbone, piperidine amide | EPI for S. aureus NorA pump inhibition | 2–4× more active than reserpine |

| 16:0-DCA (1,16-hexadecane dienoic acid) | C16 backbone, non-conjugated dienes | Plant stress response mediator | N/A |

Hypothesized based on structural similarity to active EPIs in *S. aureus .

Trienoic Acid Derivatives

Trienoic acids, such as the 2,6,8-trienoic acid amide derivative, demonstrate enhanced EPI activity compared to dienoic analogs. For instance, the 2,6,8-trienoic amide improved ciprofloxacin efficacy at concentrations 4–8× lower than reserpine in S. aureus . This suggests that additional unsaturation (triene vs. diene) enhances EPI potency, though steric effects from methyl groups in 2,2,6-trimethylhepta-3,5-dienoic acid may offset this trend.

Hydroxy-Substituted Dienoic Acids

Compounds like 10,16-dihydroxyhexadecanoic acid and 18-hydroxyoctadecenoic acid are critical in plant cutin synthesis and stress responses .

Physicochemical and Functional Comparisons

Reactivity

- Conjugation Effects: The conjugated diene system in 2,2,6-trimethylhepta-3,5-dienoic acid enables resonance stabilization and Diels-Alder reactivity, similar to caffeic acid (3,4-dihydroxybenzeneacrylic acid) . However, methyl branching may hinder planar alignment, reducing cycloaddition efficiency compared to linear analogs.

- Acidity: Methyl groups at C2 and C6 likely increase steric hindrance around the carboxylic acid, reducing acidity compared to unbranched dienoic acids (e.g., 18:1-DCA) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.